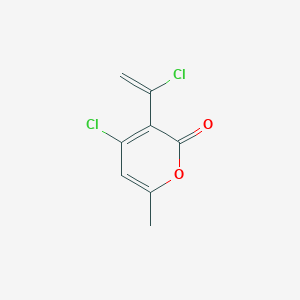![molecular formula C19H15NO3S B5859171 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)
2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPTC is a small molecule that belongs to the class of thiophene carboxylic acids. It is a potent inhibitor of a family of enzymes called histone deacetylases (HDACs) that are involved in the regulation of gene expression.
Wirkmechanismus
2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid functions as a potent inhibitor of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation is a crucial mechanism for the regulation of gene expression, and HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes. 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid inhibits HDAC activity by binding to the catalytic site of the enzyme, preventing it from removing acetyl groups from histones.
Biochemical and Physiological Effects:
2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to have neuroprotective effects in animal models of neurodegenerative diseases. 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid is its potency as an HDAC inhibitor, which makes it useful for studying the role of HDACs in gene expression regulation. However, one limitation of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid is its potential toxicity, which could limit its use in vivo. Additionally, 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid may have off-target effects on other enzymes, which could complicate its use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid. Another area of research is the investigation of the potential therapeutic applications of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid in cancer therapy and neurodegenerative diseases. Additionally, the study of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid could lead to a better understanding of the role of histone acetylation in gene expression regulation and epigenetic therapy.
Synthesemethoden
The synthesis of 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid involves several steps, including the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form 4-biphenyl chloride, which is then reacted with methyl thiophene-3-carboxylate to form 5-methyl-3-(4-biphenylyl)thiophene-2-carboxylic acid. This compound is then reacted with diethyl oxalate to form the desired product, 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid has been studied extensively for its potential applications in cancer therapy, neurodegenerative diseases, and other medical conditions. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it could be used as an anticancer agent. 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid has been studied for its potential applications in epigenetic therapy, which involves the modification of gene expression without altering the DNA sequence.
Eigenschaften
IUPAC Name |
5-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-12-11-16(19(22)23)18(24-12)20-17(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNJGKKSJTFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Biphenyl-4-ylcarbonyl)amino]-5-methylthiophene-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5859089.png)
![6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)




![5-[(4-chlorobenzoyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B5859140.png)
![2-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5859141.png)
![6-cyclohexyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5859144.png)


![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5859165.png)

